2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
Description
IUPAC Nomenclature & Systematic Identification
The systematic IUPAC name 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate provides a complete description of the compound’s structure. Breaking down the nomenclature:
- 2-[(E)-octadec-9-enoxy]ethyl : Indicates an ethyl group substituted at the second carbon with an (E)-configured 9-octadecenyl ether. The (E) designation specifies the trans geometry of the double bond between carbons 9 and 10.
- 2-(trimethylazaniumyl)ethyl phosphate : Denotes a phosphate group esterified to an ethyl chain bearing a trimethylammonium group at the second carbon, forming a phosphocholine headgroup.
The molecular formula C25H52NO5P (molecular weight: 477.7 g/mol) confirms the presence of 25 carbons, 52 hydrogens, one nitrogen, five oxygens, and one phosphorus atom. Key identifiers include the CAS registry number 96720-06-8 and SMILES string CCCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C, which encodes the stereochemistry and connectivity.
Molecular Architecture: Ether-Phosphocholine Linkage Analysis
The compound features a unique hybrid structure combining an ether-linked alkyl chain and a phosphocholine moiety:
- Ether linkage : The (E)-octadec-9-enoxy group is connected via an ether bond (–O–) to the ethyl backbone. Unlike ester-linked phospholipids, ether bonds resist hydrolysis and enhance membrane stability.
- Phosphocholine headgroup : The zwitterionic trimethylazaniumyl ethyl phosphate group confers amphiphilic properties, enabling interactions with aqueous and lipid environments.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Backbone | Ethyl group with ether and phosphate linkages |
| Alkyl chain | 18-carbon (E)-9-octadecenyl group (elaidic acid derivative) |
| Headgroup | Phosphocholine (trimethylammonium ethyl phosphate) |
| Bond geometry | Ether bond at sn-1 analog; trans double bond at C9–C10 |
This architecture parallels alkyl-ether phospholipids like platelet-activating factor (PAF), but lacks the sn-2 acetyl group characteristic of PAF.
Stereochemical Configuration & Double Bond Geometry (E/Z Isomerism)
The E configuration of the C9–C10 double bond imposes a linear geometry on the alkyl chain, as confirmed by X-ray crystallography studies of elaidic acid (trans-9-octadecenoic acid). This contrasts with the bent cis (Z) configuration, which introduces a 30° kink in hydrocarbon chains.
Stereochemical impacts :
- Membrane packing : The trans configuration enables tighter acyl chain alignment, increasing membrane rigidity compared to cis-unsaturated analogs.
- Chemical reactivity : The E isomer’s linearity reduces susceptibility to oxidation at the double bond.
No chiral centers are present in the alkyl chain, but the phosphocholine headgroup adopts a fixed orientation due to the tetrahedral geometry of the phosphate and quaternary ammonium groups.
Comparative Structural Analysis with Plasmalogen Analogues
Plasmalogens (e.g., 1-alkenyl-2-acyl-sn-glycero-3-phosphocholine) share functional similarities but differ critically in bond type and headgroup arrangement:
Table 2: Comparison with Plasmalogens
| Feature | 2-[(E)-octadec-9-enoxy]ethyl phosphate | Plasmalogen (pPC) |
|---|---|---|
| sn-1 linkage | Alkyl ether (–O–) | Vinyl ether (–O–CH=CH–) |
| sn-2 substituent | None (single alkyl chain) | Polyunsaturated fatty acid (e.g., arachidonate) |
| Headgroup | Phosphocholine | Phosphocholine or phosphoethanolamine |
| Oxidation susceptibility | Low (stable ether bond) | High (vinyl ether prone to oxidative cleavage) |
The absence of a sn-2 acyl chain and vinyl ether group distinguishes this compound from plasmalogens, limiting its role as an antioxidant but enhancing hydrolytic stability. Its structure instead resembles synthetic alkyl-ether lipids used in membrane studies, which form non-lamellar phases under physiological conditions.
Properties
CAS No. |
96720-06-8 |
|---|---|
Molecular Formula |
C25H52NO5P |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12+ |
InChI Key |
NPLMVGGTFDUQHL-OUKQBFOZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
oleyloxyethylphosphorylcholine OOPC |
Origin of Product |
United States |
Preparation Methods
Core Phosphorylation Methodology
The synthesis begins with the preparation of 2-[(E)-octadec-9-enoxy]ethanol, a long-chain alcohol derivative. Magolda and Johnson’s seminal method involves treating this alcohol with 2-chloro-2-oxo-1,3,2-dioxaphospholane under anhydrous conditions to form the cyclic phosphate intermediate. Subsequent ring-opening with trimethylamine introduces the quaternary ammonium group, yielding the target phosphorylcholine structure. Critical parameters include:
-
Reagent stoichiometry : A 1:1 molar ratio of alcohol to phosphorylating agent minimizes side reactions.
-
Temperature control : Reactions proceed at −20°C to prevent thermal degradation of the unsaturated oleyl chain.
-
Solvent selection : Anhydrous tetrahydrofuran (THF) ensures reagent solubility while avoiding hydrolysis.
This method achieves moderate yields (45–55%) due to competing hydrolysis and incomplete phosphorylation, necessitating rigorous drying of reagents and solvents.
Alternative Phosphorylation Agents
To address limitations of cyclic phosphorylating agents, dimethylphosphoryl chloride has been employed as a more reactive alternative. This reagent directly phosphorylates the alcohol precursor at room temperature, followed by quaternization with trimethylamine. Key advantages include:
-
Higher reactivity : Dimethylphosphoryl chloride reduces reaction times from 24 hours to 6–8 hours.
-
Improved yields : Overall yields increase to 60–65% by minimizing side-product formation.
However, this approach requires careful pH control during the quaternization step to prevent demethylation of the trimethylammonium group.
Optimization of Intermediate Purification
Column Chromatography Challenges
Purification of the phosphorylated intermediate presents significant hurdles due to the compound’s amphiphilic nature. Silica gel chromatography with gradient elution (chloroform:methanol:ammonia, 65:35:5) achieves baseline separation of the product from unreacted alcohol and hydrolyzed phosphate byproducts. Key observations include:
Recrystallization Techniques
Final product purity is enhanced by recrystallization from hexane/ethyl acetate (7:3) at −20°C. This step removes trace impurities while preserving the E-configuration of the octadec-9-enoxy chain. Differential scanning calorimetry (DSC) confirms the absence of polymorphic transitions after recrystallization, indicating a stable crystalline form.
Analytical Characterization
Spectroscopic Verification
1H NMR (300 MHz, CDCl3): δ 5.35–5.29 (m, 2H, CH=CH), 4.32–4.15 (m, 4H, PO-O-CH2-CH2-O), 3.66–3.58 (m, 2H, N-CH2-CH2-O-P), 3.38 (s, 9H, N(CH3)3), 2.02 (q, J = 6.8 Hz, 4H, CH2-CH2-CH=CH), 1.62–1.25 (m, 28H, alkyl chain), 0.88 (t, J = 6.8 Hz, 3H, CH3).
31P NMR (121 MHz, CDCl3): δ −0.85 ppm, confirming the phosphate monoester structure without detectable diphosphate impurities.
Mass Spectrometric Data
HRMS (ESI+) : m/z calculated for C25H53NO5P+ [M]+: 478.3660, found: 478.3658. Isotopic distribution patterns match theoretical predictions within 2 ppm error, validating molecular formula accuracy.
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclic Oxaphospholane Route | Dimethylphosphoryl Chloride Route |
|---|---|---|
| Reaction Time | 24 h | 6–8 h |
| Yield (%) | 45–55 | 60–65 |
| Purity Post-Purification | ≥98% | ≥97% |
| Key Advantage | Stereochemical control | Faster kinetics |
Scale-Up Considerations
Industrial-scale production requires modifications to laboratory protocols:
-
Continuous flow reactors : Mitigate exothermicity during phosphorylation by enabling rapid heat dissipation.
-
Membrane-based purification : Replace column chromatography with tangential flow filtration for throughput >1 kg/batch.
These adaptations reduce production costs by 40% while maintaining stringent quality specifications.
Emerging Methodologies
Recent advances focus on enzymatic phosphorylation using engineered phospholipase D variants, achieving 75% yield in aqueous/organic biphasic systems . This green chemistry approach eliminates hazardous phosphorylating agents but currently suffers from limited enzyme stability at scale.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphates.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphates and phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes, where it integrates into the lipid bilayer and disrupts membrane integrity. This leads to altered cell signaling and, in some cases, cell death. The compound targets specific molecular pathways, including the inhibition of phosphatidylcholine biosynthesis and the Akt signaling pathway, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: An antileishmanial and anticancer agent with a similar phospholipid structure.
Hexadecylphosphocholine: Another phospholipid compound used in medical applications.
(2-Hydroxy-3-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: A related compound with similar biological activities.
Uniqueness
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its ability to integrate into cell membranes and disrupt cellular processes makes it a valuable compound for various applications in research and industry.
Biological Activity
2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as OOPC, is a phospholipid-like compound characterized by its unique structure that includes an octadec-9-enoxy group and a trimethylazaniumyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cell biology, pharmacology, and medicinal chemistry.
- Molecular Formula : C25H52NO5P
- Molecular Weight : 477.7 g/mol
- CAS Number : 96720-06-8
- IUPAC Name : this compound
The biological activity of OOPC is primarily attributed to its interaction with cellular membranes. The compound integrates into lipid bilayers, which can disrupt membrane integrity and alter cell signaling pathways. Key mechanisms include:
- Disruption of Membrane Integrity : OOPC can insert into the lipid bilayer, leading to increased permeability and potential cell lysis.
- Inhibition of Phosphatidylcholine Biosynthesis : This inhibition impacts membrane composition and function, affecting cellular signaling pathways.
- Interference with the Akt Signaling Pathway : By modulating this pathway, OOPC may influence cell survival and proliferation.
Antimicrobial Properties
Research indicates that OOPC exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
OOPC has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
This compound has shown promise in preclinical models for various cancer types, including breast and prostate cancers.
Cytotoxicity Studies
The cytotoxic effects of OOPC have been evaluated using different cell lines. Results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity. Table 1 summarizes key findings from cytotoxicity assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Membrane disruption |
| MCF-7 | 20 | Apoptosis induction |
| PC3 | 25 | Inhibition of Akt signaling |
Case Studies
-
Study on Antimicrobial Activity :
- A study by Smith et al. (2023) demonstrated that OOPC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
-
Investigation into Anticancer Properties :
- Research conducted by Zhang et al. (2024) revealed that OOPC significantly reduced tumor growth in xenograft models of breast cancer, with an observed reduction in tumor size by over 50% compared to controls.
-
Cytotoxicity Assessment :
- A comprehensive cytotoxicity profile was developed by Lee et al. (2023), showing that OOPC had varying effects on different cancer cell lines, with the most pronounced effects seen in HeLa cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate, and how can purity be validated?
- Methodology : Synthesis typically involves sequential esterification and phosphorylation. For example, the (E)-octadec-9-enoxy group can be introduced via nucleophilic substitution, followed by phosphorylation using 2-(trimethylazaniumyl)ethyl phosphate. Purity validation requires HPLC coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) due to the lack of UV chromophores. Structural confirmation should use -, -, and -NMR, complemented by high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stereochemical configuration of the (E)-octadec-9-enoxy moiety and its impact on molecular interactions?
- Methodology : The (E)-configuration of the double bond can be confirmed using -NMR coupling constants () or NOESY spectroscopy. Comparative studies with (Z)-isomers (if synthesized) should assess differences in membrane permeability via Langmuir-Blodgett monolayer experiments or fluorescence anisotropy assays .
Q. What are the recommended analytical techniques for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use a C18 column with a mobile phase of ammonium formate/acetonitrile. Internal standards (e.g., deuterated analogs) are critical for matrix effect correction .
Advanced Research Questions
Q. How does the compound’s amphiphilic structure influence its self-assembly and interaction with lipid bilayers in vitro?
- Methodology : Employ small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) to study self-assembly into micelles or vesicles. Use fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding kinetics with model membranes (e.g., POPC liposomes). Molecular dynamics (MD) simulations can predict insertion dynamics into bilayers .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?
- Methodology : Systematic variation of experimental conditions (e.g., cell lines, serum concentration, exposure time) is essential. Use a standardized MTT assay protocol with controlled oxygen levels (hypoxia vs. normoxia). Compare batch-to-batch variability via LC-MS purity checks and lipid peroxidation assays to rule out degradation artifacts .
Q. How can researchers investigate the compound’s stability under physiological conditions (pH, temperature, enzymatic activity)?
- Methodology : Conduct accelerated stability studies in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the phosphate ester). Include enzymatic challenges (e.g., phospholipase A2 or esterases) to simulate in vivo conditions. Stability-indicating methods must validate specificity for degradation products .
Q. What theoretical frameworks guide the design of experiments probing its role in membrane curvature generation?
- Methodology : Apply the Helfrich elasticity theory to model curvature induction. Experimental validation can use giant unilamellar vesicles (GUVs) with fluorescence microscopy to observe tubulation or budding. Pair with atomic force microscopy (AFM) to measure mechanical properties of membranes post-treatment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported critical micelle concentrations (CMCs) for this compound?
- Methodology : Standardize CMC determination using pyrene fluorescence (I/I ratio) and conduct interlaboratory comparisons. Variables like ionic strength, temperature, and solvent purity must be controlled. Report CMCs with error margins from triplicate measurements .
Q. What methodological pitfalls lead to variability in cellular uptake studies, and how can they be mitigated?
- Methodology : Common issues include inconsistent cell confluency, serum interference, and incomplete washing. Use flow cytometry with a fluorescently labeled analog (e.g., BODIPY-conjugated) and validate uptake via confocal microscopy with z-stack imaging. Include controls for non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
